Cas no 2228470-39-9 (2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol)

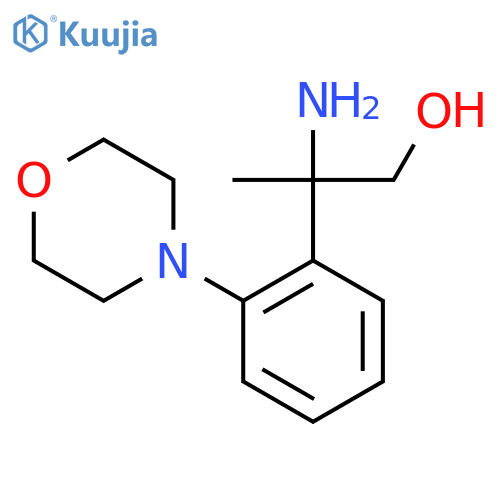

2228470-39-9 structure

商品名:2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol

2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol

- 2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol

- EN300-1756997

- 2228470-39-9

-

- インチ: 1S/C13H20N2O2/c1-13(14,10-16)11-4-2-3-5-12(11)15-6-8-17-9-7-15/h2-5,16H,6-10,14H2,1H3

- InChIKey: YFGGFUYBFYUNCQ-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC1)C1C=CC=CC=1C(C)(CO)N

計算された属性

- せいみつぶんしりょう: 236.152477885g/mol

- どういたいしつりょう: 236.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 58.7Ų

2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1756997-0.05g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1756997-0.1g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1756997-1.0g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1756997-2.5g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1756997-5g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1756997-1g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1756997-10.0g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1756997-0.5g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1756997-5.0g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1756997-0.25g |

2-amino-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |

2228470-39-9 | 0.25g |

$906.0 | 2023-09-20 |

2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

2228470-39-9 (2-amino-2-2-(morpholin-4-yl)phenylpropan-1-ol) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量